molecular formula C14H16N2 B11889045 4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine

4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine

Cat. No.: B11889045
M. Wt: 212.29 g/mol
InChI Key: INFGBOFNBJAQHW-UHFFFAOYSA-N
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Description

4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core with an ethyl group at the 4-position and an imine group at the 9-position. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of a Brønsted acid or Lewis acid catalyst. For example, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux temperature, while FeCl3 can be used as a catalyst in toluene at 110°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The quinoline core can also interact with DNA and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and imine group allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine

InChI

InChI=1S/C14H16N2/c1-2-16-12-8-4-3-6-10(12)14(15)11-7-5-9-13(11)16/h3-4,6,8,15H,2,5,7,9H2,1H3

InChI Key

INFGBOFNBJAQHW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCC2)C(=N)C3=CC=CC=C31

Origin of Product

United States

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